Trifluoro(oxetan-3-il)borato de potasio

Descripción general

Descripción

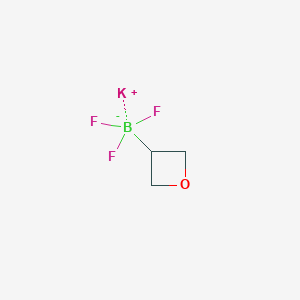

Potassium trifluoro(oxetan-3-yl)borate is a highly stable organoboron derivative . It is a solid substance with a molecular weight of 163.98 . Its CAS number is 1430219-76-3 .

Synthesis Analysis

Potassium trifluoro(oxetan-3-yl)borate has shown interesting reactivity, not only through the intermediate formation of difluoroboranes, but also in transmetallation reactions with transition metals .Molecular Structure Analysis

The molecular formula of Potassium trifluoro(oxetan-3-yl)borate is C3H5BF3KO . For more detailed structural information, it would be necessary to refer to specific studies or use computational chemistry software.Chemical Reactions Analysis

Potassium trifluoro(oxetan-3-yl)borate has been found to exhibit interesting reactivity in the formation of difluoroboranes and in transmetallation reactions with transition metals .Physical And Chemical Properties Analysis

Potassium trifluoro(oxetan-3-yl)borate is a solid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .Aplicaciones Científicas De Investigación

Síntesis orgánica

El trifluoro(oxetan-3-il)borato de potasio se utiliza comúnmente como catalizador en la síntesis orgánica. Facilita diversas reacciones orgánicas, incluida la reducción de cetonas, la alquilación de compuestos aromáticos y las reacciones de adición a alquenos .

Catálisis

En catálisis, se sabe que este compuesto promueve las reacciones al proporcionar una vía alternativa con una menor energía de activación. Es particularmente útil en reacciones que requieren alta precisión y eficiencia .

Química de coordinación

Como reactivo en la química de coordinación, el this compound se puede utilizar para formar complejos con metales. Estos complejos son cruciales para comprender la estructura y la reactividad de los compuestos de coordinación .

Química supramolecular

En la química supramolecular, que trata sobre las entidades complejas formadas por la asociación de dos o más especies químicas mantenidas juntas por enlaces no covalentes, el this compound puede actuar como un bloque de construcción para crear estructuras más grandes .

Ciencia de materiales

Este compuesto encuentra aplicaciones en la ciencia de materiales debido a sus propiedades que pueden influir en la síntesis y estabilización de nuevos materiales con características deseadas .

Química analítica

El this compound se puede utilizar en química analítica para la determinación cualitativa o cuantitativa de una sustancia. Puede servir como compuesto de referencia o reactivo en diversas técnicas analíticas .

Química medicinal

En química medicinal, se puede utilizar para modificar la estructura de compuestos farmacológicamente activos, lo que puede alterar su actividad y biodisponibilidad .

Química ambiental

Por último, el this compound puede utilizarse en química ambiental para estudiar el destino y el transporte de los productos químicos en el medio ambiente, lo que ayuda a evaluar su impacto y desarrollar estrategias de remediación .

Safety and Hazards

Potassium trifluoro(oxetan-3-yl)borate is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mecanismo De Acción

Target of Action

Potassium trifluoro(oxetan-3-yl)borate is an organometallic salt compound . It is primarily used as a catalyst in organic synthesis . The primary targets of this compound are the reactants in the organic reactions it catalyzes .

Mode of Action

The compound acts as a catalyst, accelerating the rate of organic reactions . It does this by reducing the activation energy required for the reaction to proceed . The exact mode of action can vary depending on the specific reaction it is catalyzing .

Biochemical Pathways

Potassium trifluoro(oxetan-3-yl)borate is involved in various organic reactions, such as the reduction of ketones, alkylation of aromatic compounds, and addition reactions of alkenes . The affected pathways and their downstream effects would depend on the specific reactions that the compound is catalyzing .

Pharmacokinetics

Its impact on bioavailability would be more pertinent in the context of the reactants and products in the reactions it catalyzes .

Result of Action

The result of the compound’s action is the acceleration of the organic reactions it catalyzes . This leads to a more efficient production of the desired products .

Action Environment

The action of Potassium trifluoro(oxetan-3-yl)borate can be influenced by various environmental factors. For instance, it is soluble in most organic solvents but insoluble in nonpolar solvents . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . These factors can influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

potassium;trifluoro(oxetan-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF3O.K/c5-4(6,7)3-1-8-2-3;/h3H,1-2H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONUDQUWROSMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1COC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1430219-76-3 | |

| Record name | Borate(1-), trifluoro-3-oxetanyl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1430219-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(oxetan-3-yl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1403878.png)

![4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1403881.png)

![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1403889.png)

![[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1403893.png)

![2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1403895.png)